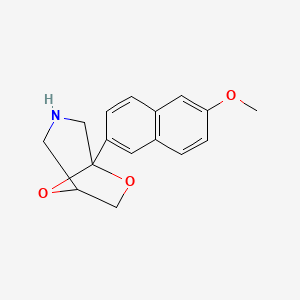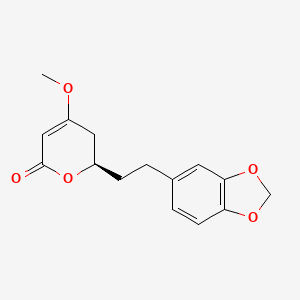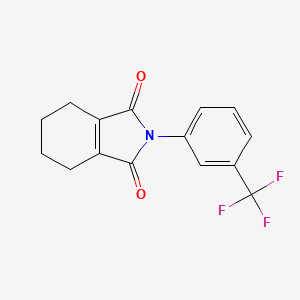
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a unique structure combining an isoindole core with a tetrahydroisoindole moiety and a trifluoromethyl-substituted phenyl group
準備方法
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as phthalic anhydride, with an amine.
Introduction of the Tetrahydroisoindole Moiety: This step often involves hydrogenation reactions to reduce the isoindole core to a tetrahydroisoindole.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene is introduced to the tetrahydroisoindole core.
Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
化学反応の分析
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the tetrahydroisoindole moiety, typically using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its potential therapeutic effects.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is unique due to its trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents, leading to varied reactivity and applications.
Tetrahydroisoindole derivatives:
This compound’s unique combination of structural features makes it a valuable subject for ongoing research and development.
特性
CAS番号 |
39985-65-4 |
|---|---|
分子式 |
C15H12F3NO2 |
分子量 |
295.26 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(19)21/h3-5,8H,1-2,6-7H2 |
InChIキー |
ONJIPKRTWPLYEI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


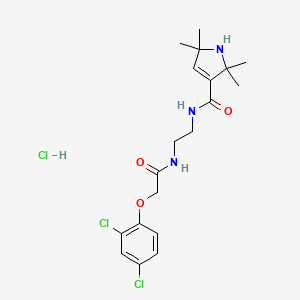
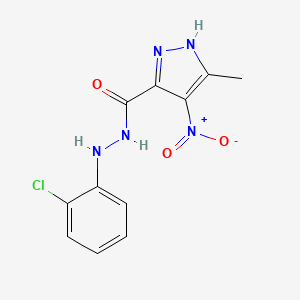


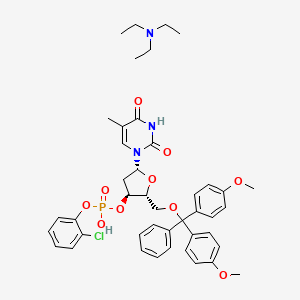
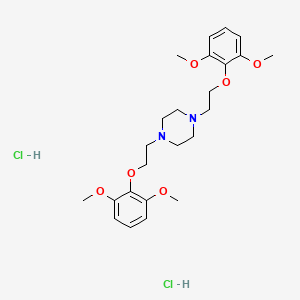
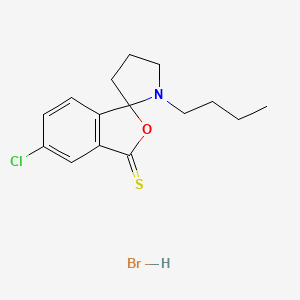
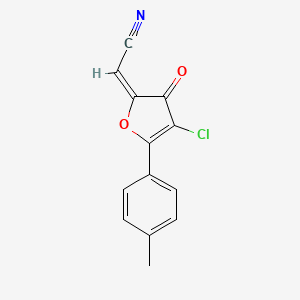
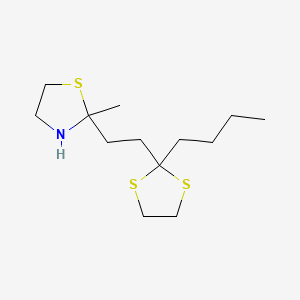
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
